molecular formula C13H20N4O2 B2756619 N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2199270-40-9

N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2756619
CAS RN: 2199270-40-9
M. Wt: 264.329
InChI Key: BKIUKGCIECSRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide, commonly known as EP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EP is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In

Mechanism Of Action

The mechanism of action of EP is not fully understood, but it has been suggested that it may act through various pathways. Some of the proposed mechanisms of action include:
1. Inhibition of NF-kB: EP has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
2. Inhibition of HDAC: EP has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in gene expression.
3. Activation of AMPK: EP has been shown to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in energy metabolism.
Biochemical and Physiological Effects:
EP has been shown to exhibit a range of biochemical and physiological effects, including:
1. Anti-tumor activity: EP has been shown to inhibit the growth of various cancer cell lines.
2. Anti-inflammatory activity: EP has been shown to inhibit the production of pro-inflammatory cytokines.
3. Neuroprotective effects: EP has been shown to protect neurons from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

EP has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High purity and yield: The synthesis method for EP has been optimized to yield high purity and high yield of EP.
2. Versatility: EP has been shown to exhibit a range of biological activities, making it a versatile compound for use in various research studies.
Some of the limitations of EP include:
1. Limited research: EP is a relatively new compound, and there is limited research available on its biological activities.
2. Cost: EP is a relatively expensive compound, which may limit its use in some research studies.

Future Directions

There are several future directions for research on EP, including:
1. Further investigation of the mechanism of action of EP: The mechanism of action of EP is not fully understood, and further research is needed to elucidate the pathways involved.
2. Investigation of the potential therapeutic applications of EP: EP has shown promise as a potential therapeutic agent for various diseases, and further research is needed to investigate its potential clinical applications.
3. Development of derivatives of EP: Derivatives of EP may exhibit improved biological activities, and further research is needed to investigate the potential of EP derivatives.

Synthesis Methods

The synthesis of EP involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride and triethylamine to yield EP. This method has been optimized to yield high purity and high yield of EP.

Scientific Research Applications

EP has been shown to exhibit a range of biological activities, making it a promising candidate for use in various research studies. Some of the key applications of EP in scientific research include:
1. Cancer Research: EP has been shown to exhibit anti-tumor activity in various cancer cell lines. It has been suggested that EP may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inflammation Research: EP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Neurodegenerative Disease Research: EP has been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases. It has been suggested that EP may protect neurons by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-5-11(18)14-8-7-12(19)15-13-9(3)16-17(6-2)10(13)4/h5H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUKGCIECSRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.